Tyrphostin AG30

Description

Properties

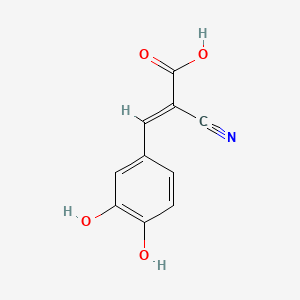

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMWBHLWSMKFSM-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-79-0 | |

| Record name | AG 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Tyrphostin AG30: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action centers on the direct inhibition of EGFR's catalytic activity, which in turn disrupts downstream signaling pathways crucial for cell proliferation and survival. A key consequence of EGFR inhibition by this compound is the suppression of Signal Transducer and Activator of Transcription 5 (STAT5) activation. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by experimental protocols and data.

Introduction

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is frequently implicated in diseases such as cancer. This compound has been identified as a specific inhibitor of EGFR, a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), initiates a cascade of intracellular signals promoting cell growth, differentiation, and survival.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of EGFR. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, a critical step in its activation. This blockade of EGFR autophosphorylation abrogates the recruitment and activation of downstream signaling molecules.

One of the key signaling pathways affected by this compound is the JAK/STAT pathway, specifically involving STAT5. Activated EGFR can lead to the phosphorylation and activation of STAT5, which then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. This compound, by inhibiting EGFR, effectively prevents the activation of STAT5.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits EGFR autophosphorylation, blocking STAT5 activation.

Quantitative Data

| Compound | Target | IC50 | Reference |

| Tyrphostin AG-490 | EGFR | 2 µM | [3] |

| Tyrphostin AG 1478 | EGFR | ~3 nM | [4] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro EGFR Kinase Assay

This assay is designed to quantify the direct inhibitory effect of this compound on EGFR kinase activity.

Methodology:

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant EGFR, and the peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of EGFR-dependent cancer cell lines.

Methodology:

-

Reagents and Materials:

-

EGFR-dependent cell line (e.g., A431)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of viable cells relative to the control and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis of STAT5 Phosphorylation

This experiment directly visualizes the inhibitory effect of this compound on the activation of STAT5 in a cellular context.

Methodology:

-

Reagents and Materials:

-

EGFR-dependent cell line

-

Serum-free medium

-

EGF

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

-

-

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with EGF for a short period (e.g., 15-30 minutes).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-STAT5 antibody to confirm equal loading.

-

Experimental and Logical Workflow Diagrams

Experimental Workflow for Characterizing this compound

Caption: Workflow for the in vitro and cellular characterization of this compound.

Logical Relationship of this compound's Action

Caption: The logical cascade of this compound's molecular and cellular effects.

Conclusion

This compound is a valuable research tool for investigating EGFR-dependent signaling pathways. Its potent and selective inhibition of EGFR tyrosine kinase activity, leading to the downstream suppression of STAT5 activation, provides a clear mechanism for its anti-proliferative effects. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and cancer biology.

References

Tyrphostin AG30: A Technical Guide to a Selective EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[2] Tyrphostins are a class of synthetic, small-molecule tyrosine kinase inhibitors designed to compete with ATP at the catalytic site of the kinase domain.[3] This technical guide provides an in-depth overview of Tyrphostin AG30, a potent and selective inhibitor of EGFR tyrosine kinase activity. While specific quantitative data on the selectivity of this compound is limited in publicly available literature, existing studies demonstrate its targeted biological effect on the EGFR signaling pathway, particularly through the inhibition of STAT5 activation.[4] This document outlines the mechanism of action of this compound, collates available data, and provides detailed experimental protocols for its characterization.

Introduction to EGFR and the Tyrphostin Family

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively drive cellular responses like proliferation and survival.[2]

The tyrphostin family of compounds was developed as some of the first rationally designed tyrosine kinase inhibitors.[3] These molecules are structurally related to erbstatin and typically feature a benzylidenemalononitrile core structure. Their mechanism of action is primarily ATP-competitive, blocking the transfer of the gamma-phosphate from ATP to the tyrosine residues on the substrate protein.[1] While many tyrphostins have been synthesized and characterized, this guide focuses on this compound.

This compound: Mechanism of Action and Selectivity

This compound is characterized as a potent and selective inhibitor of EGFR.[4][5] Its primary mechanism of action is the inhibition of the EGFR tyrosine kinase, which in turn blocks downstream signaling events. A key study demonstrated that this compound selectively inhibits the biological functions mediated by c-ErbB, the avian homolog of EGFR, without affecting the activity of the closely related receptor tyrosine kinase, c-Kit.[4]

A significant downstream target of EGFR that is specifically inhibited by this compound is the Signal Transducer and Activator of Transcription 5 (STAT5).[4] The activation of STAT5 is a critical step in the signaling cascade that promotes cell proliferation and differentiation in certain cellular contexts. By blocking the EGFR-mediated phosphorylation and activation of STAT5, this compound effectively curtails these cellular responses.[4]

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data

A comprehensive search of scientific literature and commercial databases did not yield specific IC50 values for this compound against a panel of kinases. The primary evidence for its selectivity comes from the functional assays described by Wessely et al. (1997), which demonstrated a differential effect on c-ErbB (EGFR) versus c-Kit-mediated cellular processes.[4]

For context, the following table presents IC50 values for other tyrphostin compounds against various kinases. It is important to note that these values are not directly transferable to this compound and are provided for comparative purposes within the tyrphostin family only.

| Compound | Target Kinase | IC50 (µM) | Reference |

| Tyrphostin AG490 | JAK2 | 10 | [6] |

| Tyrphostin AG490 | JAK3 | 20 | [6] |

| Tyrphostin AG490 | EGFR | 2 | [6] |

| Tyrphostin AG490 | ErbB2 | 13.5 | [6] |

Experimental Protocols

The following protocols are adapted from established methodologies for the characterization of EGFR tyrosine kinase inhibitors and can be applied to the study of this compound.

In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control.

-

In a 96-well plate, add the recombinant EGFR kinase domain and the poly(Glu, Tyr) substrate to each well.

-

Add the this compound dilutions to the respective wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or cold ATP for luminescence-based assays).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting the mixture onto P81 phosphocellulose paper. For luminescence-based assays, follow the kit manufacturer's instructions to deplete unused ATP and measure the generated ADP.

-

Quantify the kinase activity. For radiometric assays, wash the P81 paper to remove unincorporated [γ-³²P]ATP and measure the remaining radioactivity using a scintillation counter. For luminescence-based assays, measure the luminescent signal, which is proportional to the amount of ADP produced.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the in vitro IC50 of this compound against EGFR.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cell line with high EGFR expression (e.g., A431)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

EGF

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR.

Logical Relationship for Western Blot Analysis

Caption: Logical flow of a Western blot experiment to assess EGFR phosphorylation.

STAT5 Activation Assay (Flow Cytometry)

This protocol is designed to measure the inhibition of EGFR-mediated STAT5 phosphorylation by this compound.[4][7]

Materials:

-

Erythroid progenitor cells or other suitable cell line

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Cytokine/growth factor to stimulate EGFR (e.g., TGF-α)

-

Fixation buffer (e.g., paraformaldehyde-based)

-

Permeabilization buffer (e.g., methanol-based)

-

Fluorochrome-conjugated anti-phospho-STAT5 antibody

-

Flow cytometer

Procedure:

-

Culture cells and starve them of growth factors if necessary.

-

Pre-treat the cells with different concentrations of this compound or a DMSO control.

-

Stimulate the cells with the appropriate ligand to activate the EGFR-STAT5 axis.

-

Fix the cells with fixation buffer to preserve the phosphorylation state.

-

Permeabilize the cells with permeabilization buffer to allow antibody entry.

-

Stain the cells with the fluorochrome-conjugated anti-phospho-STAT5 antibody.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of STAT5 phosphorylation.

-

Compare the phospho-STAT5 levels in this compound-treated cells to the control to determine the extent of inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of EGFR signaling in various cellular processes. Its demonstrated selectivity for EGFR-mediated pathways, particularly the inhibition of STAT5 activation, makes it a useful probe for dissecting the complexities of tyrosine kinase signaling.[4] While a comprehensive quantitative selectivity profile for this compound is not currently available in the public domain, the provided experimental protocols offer a robust framework for its characterization and for furthering our understanding of EGFR-targeted therapies. Future studies would benefit from a systematic analysis of this compound's inhibitory activity against a broad panel of protein kinases to quantitatively confirm its selectivity.

References

- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG30: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the roles of EGFR signaling in various cellular processes, including proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the target profile, kinase selectivity, and mechanism of action of this compound. It includes a summary of its known targets, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.

Target Profile and Kinase Selectivity

This compound is primarily recognized as a selective inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in the development and progression of many human cancers.[1][2] Beyond its well-established activity against EGFR, this compound has also been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) induced by the v-erb-b oncogene (c-ErbB), indicating its potential to interfere with downstream signaling pathways.[1][2]

Table 1: Summary of Known Targets for this compound

| Target Family | Specific Target | Known Effect |

| Receptor Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | Potent and selective inhibition |

| Transcription Factor | Signal Transducer and Activator of Transcription 5 (STAT5) | Inhibition of c-ErbB-induced activation |

Mechanism of Action

This compound, like other tyrphostins, functions as an ATP-competitive inhibitor of tyrosine kinases. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins. This blockade of autophosphorylation and substrate phosphorylation effectively abrogates the downstream signaling cascades initiated by EGFR activation.

The inhibition of c-ErbB-induced STAT5 activation suggests that this compound can modulate signaling pathways that are critical for cell proliferation and survival, particularly in contexts where these pathways are aberrantly activated.[1][2]

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.

Biochemical Kinase Assay (Radiometric Format)

This assay measures the direct inhibition of EGFR kinase activity by this compound.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the recombinant EGFR kinase, peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium and supplements

-

EGF

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a range of concentrations of this compound or DMSO.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer. Alternatively, add CellTiter-Glo® reagent to measure ATP levels.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Below is a diagram illustrating a typical experimental workflow for evaluating a kinase inhibitor like this compound.

Conclusion

This compound is a valuable chemical probe for studying EGFR-driven cellular processes. Its potency and selectivity for EGFR make it a useful tool for dissecting the complexities of tyrosine kinase signaling. While its primary target is well-established, a more detailed characterization of its kinase selectivity profile would further enhance its utility and provide a more complete understanding of its biological effects. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted activities of this compound in various experimental systems.

References

Tyrphostin AG30: A Technical Guide to its Inhibition of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a member of the tyrphostin family of compounds, which are synthetic molecules designed to inhibit the activity of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, proliferation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Inhibited by this compound

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity, leading to the autophosphorylation of several tyrosine residues in its cytoplasmic tail. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

The primary signaling pathways affected by this compound's inhibition of EGFR are:

-

EGFR Signaling Pathway: By directly inhibiting the tyrosine kinase activity of EGFR, this compound blocks the initial step of this critical signaling cascade.

-

STAT5 Signaling Pathway: this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] There is evidence of crosstalk between the EGFR and STAT signaling pathways, where EGFR activation can lead to the phosphorylation and activation of STAT proteins.[3][4]

Downstream of EGFR, two major signaling cascades are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. While direct inhibition of these pathways by this compound has not been explicitly detailed in the available literature, inhibition of EGFR would consequently lead to the attenuation of these downstream signals.

Quantitative Data

| Compound | Target | IC50 | Reference |

| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | [5] |

Note: This table is provided for contextual understanding of the potency of related tyrphostin compounds. A specific, peer-reviewed IC50 value for this compound is not currently available.

Signaling Pathway Diagrams

To visualize the points of inhibition, the following diagrams illustrate the EGFR and STAT5 signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effects of this compound.

EGFR Kinase Inhibition Assay (In Vitro)

This protocol is adapted from a general homogenous time-resolved fluorescence (HTRF) kinase assay to determine the IC50 value of this compound for EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated poly-GT (poly-glutamic acid-tyrosine) substrate

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 4 µL of a solution containing the EGFR kinase and biotinylated poly-GT substrate in kinase reaction buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km for EGFR.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Western Blot Analysis of EGFR and STAT5 Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of EGFR and STAT5 in a cellular context.

Materials:

-

Cell line expressing EGFR (e.g., A431, primary erythroblasts)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

EGF or other appropriate ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

This protocol describes how to measure the effect of this compound on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable research tool for investigating the roles of EGFR and STAT5 signaling in various cellular processes. Its potency and selectivity for EGFR make it a useful compound for dissecting the contributions of this pathway to cell proliferation, survival, and differentiation. The experimental protocols provided in this guide offer a framework for researchers to further explore the mechanisms of action of this compound and its potential therapeutic applications. Further studies are warranted to precisely quantify its inhibitory activity against a broader panel of kinases and to fully elucidate its effects on downstream signaling networks in different cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Crosstalk between the urokinase-type plasminogen activator receptor and EGF receptor variant III supports survival and growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear epidermal growth factor receptor (EGFR) interacts with signal transducer and activator of transcription 5 (STAT5) in activating Aurora-A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

Tyrphostin AG30: A Technical Guide to the Inhibition of STAT5 Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which Tyrphostin AG30 inhibits the activation of Signal Transducer and Activator of Transcription 5 (STAT5). It covers the canonical STAT5 signaling pathway, the molecular action of this compound, quantitative data on related compounds, and detailed experimental protocols for studying these interactions.

The STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cellular signals, playing a key role in proliferation, differentiation, and survival, particularly within the hematopoietic system.[1] STAT5 exists as two highly conserved proteins, STAT5a and STAT5b, which are activated by a wide array of cytokines and growth factors.[2]

The activation of STAT5 is a tightly regulated process, most commonly occurring via the Janus kinase (JAK)-STAT pathway. The process unfolds as follows:

-

Ligand Binding: A cytokine or growth factor (e.g., IL-2, IL-3, GM-CSF, EPO) binds to its specific receptor on the cell surface.[2]

-

Receptor Dimerization & JAK Activation: This binding induces receptor dimerization, bringing the associated JAK tyrosine kinases (commonly JAK1, JAK2, or JAK3) into close proximity.[3] This allows the JAKs to phosphorylate and activate each other.

-

STAT5 Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors.[3] These phosphorylated sites act as docking stations for the SH2 domains of inactive STAT5 monomers present in the cytoplasm. Once recruited, STAT5 is phosphorylated by the JAKs on a critical tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b).[2][4] This phosphorylation event is obligatory for STAT5 activation.[2]

-

Dimerization and Nuclear Translocation: Upon phosphorylation, STAT5 monomers dissociate from the receptor and form stable homo- or heterodimers via reciprocal SH2 domain-phosphotyrosine interactions.[3]

-

DNA Binding and Gene Transcription: The activated STAT5 dimer translocates to the nucleus, where it binds to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) in the promoter regions of target genes, thereby initiating their transcription.[3]

STAT5 activation can also occur downstream of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which can recruit and activate components of the JAK/STAT pathway.[5][6]

This compound: Mechanism of Action

Tyrphostins are a class of synthetic small molecules designed to inhibit the activity of protein tyrosine kinases (PTKs).[4] this compound is characterized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] Its inhibitory action on STAT5 activation is a downstream consequence of its effect on upstream kinases.

Available evidence indicates that this compound inhibits the activation of STAT5 induced by c-ErbB (EGFR) in primary erythroblasts.[7][8] The mechanism is therefore indirect; by blocking the kinase activity of EGFR, this compound prevents the initiation of the signaling cascade that leads to the eventual phosphorylation and activation of STAT5. This is consistent with studies showing that EGFR activation can lead to a JAK-dependent activation of STAT proteins.[5][6]

Quantitative Data

Specific quantitative data, such as the IC₅₀ value for this compound against STAT5 phosphorylation, is not prominently available in peer-reviewed literature. It is primarily described qualitatively as an inhibitor of c-ErbB/EGFR-mediated STAT5 activation.[7][8]

For context and comparison, quantitative data for the related and well-characterized compound Tyrphostin AG490 is provided. AG490 is known to inhibit the JAK/STAT pathway more directly.

Table 1: Inhibitory Activity of this compound

| Target/Process | Cell Type | Effective Concentration / IC₅₀ | Reference |

| c-ErbB (EGFR) | Primary Erythroblasts | Potent and selective inhibitor (Specific IC₅₀ not cited) | [7][8] |

| STAT5 Activation | Primary Erythroblasts | Inhibits activation (Specific IC₅₀ not cited) | [7][8] |

Table 2: Inhibitory Activity of Related Compound Tyrphostin AG490

| Target/Process | Method / Cell Type | IC₅₀ Value | Reference |

| EGFR Kinase | In vitro | 0.1 µM | [9] |

| JAK2 Kinase | In vitro | ~10 µM | [10][11] |

| JAK3 Kinase | In vitro | 11-20 µM | [9][11] |

| IL-2 Induced Proliferation | T-cell line | 25 µM | [10][12] |

| STAT5a/b Phosphorylation | T-cell line | 50 - 70 µM | [10] |

Experimental Protocols

Investigating the inhibitory effect of this compound on STAT5 activation involves several key experimental techniques.

Western Blotting for Phospho-STAT5

This is the gold-standard method to qualitatively and semi-quantitatively measure the phosphorylation status of STAT5.

Objective: To detect the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 in cell lysates following treatment with a cytokine and/or this compound.

Protocol Steps:

-

Cell Culture and Treatment:

-

Plate cells (e.g., TF-1, K562, or primary hematopoietic cells) at an appropriate density and allow them to adhere or stabilize.

-

If necessary, starve cells of serum or growth factors for 4-16 hours to reduce basal signaling.

-

Pre-incubate cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-4 hours.

-

Stimulate the cells with a known STAT5 activator (e.g., 100 ng/mL GM-CSF or 100 ng/mL IL-2) for a short duration (e.g., 5-15 minutes).[13]

-

-

Cell Lysis:

-

Immediately place the culture plate on ice and aspirate the media.

-

Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).[14]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 8-10% acrylamide).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS-T is often recommended for phospho-antibodies).[2]

-

Incubate the membrane with the primary antibody against phospho-STAT5 (e.g., anti-p-STAT5 Y694/Y699) overnight at 4°C, diluted in blocking buffer.[4]

-

Wash the membrane three times with TBS-T.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBS-T.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-STAT5 antibody and re-probed with an antibody for total STAT5 or a loading control like β-actin or GAPDH.[15]

-

Flow Cytometry for Phospho-STAT5

This technique allows for the rapid, quantitative analysis of STAT5 phosphorylation in thousands of individual cells, making it ideal for studying heterogeneous populations.

Objective: To quantify the percentage of p-STAT5 positive cells and the median fluorescence intensity (MFI) of p-STAT5 on a per-cell basis.

Protocol Steps:

-

Cell Preparation and Treatment:

-

Prepare single-cell suspensions (e.g., PBMCs or cultured cell lines).

-

Perform cell treatments and cytokine stimulation as described in the Western Blotting protocol (Section 4.1, Step 1).

-

-

Fixation:

-

Immediately after stimulation, fix the cells to preserve the phosphorylation state. A common method is to use a lyse/fix buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) for 10-15 minutes at 37°C.[16]

-

-

Permeabilization:

-

Wash the fixed cells and then permeabilize them to allow antibodies to access intracellular epitopes. Ice-cold methanol (e.g., BD Phosflow™ Perm Buffer III) is highly effective for phospho-STAT staining.[16] Incubate on ice for 30 minutes.

-

-

Staining:

-

Wash the permeabilized cells thoroughly with a staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a fluorochrome-conjugated anti-p-STAT5 (Y694) antibody for 30-60 minutes at room temperature, protected from light.[17][18]

-

Co-staining with antibodies for cell surface markers (e.g., CD4, CD8) can be performed to identify specific cell populations.

-

-

Data Acquisition:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter (and surface markers, if used).

-

Analyze the fluorescence intensity of the p-STAT5 channel, comparing untreated, cytokine-stimulated, and inhibitor-treated samples.

-

Cell Viability Assay (MTT/MTS)

It is crucial to determine if the observed reduction in STAT5 signaling is due to specific pathway inhibition or general cytotoxicity of the compound.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Protocol Steps:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[19]

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include vehicle-only controls and wells with medium only for background measurement.

-

Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C.

-

-

Reagent Addition:

-

For MTT Assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19][20] Then, add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[1][20]

-

For MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[20][21] No solubilization step is needed.

-

-

Absorbance Measurement:

-

Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ for cytotoxicity.

-

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-Stat5 (Tyr694) (14H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. EGFR-induced cell migration is mediated predominantly by the JAK-STAT pathway in primary esophageal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. stemcell.com [stemcell.com]

- 10. apexbt.com [apexbt.com]

- 11. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-Stat5 (Tyr694) (D47E7) Rabbit Monoclonal Antibody (#4322) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. mesoscale.com [mesoscale.com]

- 15. researchgate.net [researchgate.net]

- 16. PE-Cy™7 Mouse anti-Stat5 (pY694) [bdbiosciences.com]

- 17. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]

- 18. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]

- 19. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tyrphostin AG30: A Targeted Approach to Inhibit c-ErbB-Induced Self-Renewal in Erythroid Progenitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Tyrphostin AG30 in modulating c-ErbB-induced self-renewal, with a specific focus on erythroid progenitor cells. This compound, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR or c-ErbB) tyrosine kinase, has been identified as a key tool for dissecting the signaling pathways that govern the balance between proliferation and differentiation in hematopoietic stem and progenitor cells.[1][2][3] This document outlines the molecular mechanism of this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

The self-renewal of stem and progenitor cells is a tightly regulated process crucial for tissue homeostasis and regeneration. Dysregulation of self-renewal pathways is a hallmark of various diseases, including cancer. The c-ErbB family of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), plays a significant role in driving the proliferation and self-renewal of various cell types, including erythroid progenitors.[4][5] Understanding the mechanisms by which c-ErbB signaling promotes self-renewal and identifying specific inhibitors are critical for developing targeted therapies. This compound has emerged as a selective inhibitor that effectively blocks c-ErbB-mediated self-renewal, primarily by interfering with the activation of the STAT5 transcription factor.[1][2][3]

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the c-ErbB tyrosine kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of key tyrosine residues in the cytoplasmic tail. This lack of phosphorylation inhibits the recruitment and activation of downstream signaling molecules, thereby abrogating the cellular responses to c-ErbB activation, such as proliferation and self-renewal.

In the context of erythroid progenitors, the activation of c-ErbB by its ligands leads to the recruitment and phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[4][5] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and activates the transcription of target genes that are essential for self-renewal. This compound's inhibition of c-ErbB kinase activity directly prevents the tyrosine phosphorylation of STAT5, thus blocking this critical pathway for self-renewal.[1][2]

Quantitative Data

| Parameter | Cell Type | Effect | Concentration/IC50 | Reference |

| c-ErbB-induced self-renewal | Primary avian erythroblasts | Selective inhibition | Not specified | Wessely et al., 1997 (inferred from abstracts) |

| STAT5 activation (phosphorylation) | Primary avian erythroblasts | Inhibition | Not specified | [1][2] |

| Cell Growth (various cancer cell lines) | Human glioma cell lines | Dose-dependent inhibition of EGF-stimulated growth | Not specified | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: c-ErbB signaling pathway leading to self-renewal and its inhibition by this compound.

Caption: Experimental workflow to assess the effect of this compound on self-renewal.

Experimental Protocols

The following are detailed methodologies for key experiments, compiled from general knowledge of the techniques and inferred from the context of the available literature.

Isolation and Culture of Primary Erythroblasts

This protocol is a generalized procedure for isolating and culturing primary erythroblasts, which would need to be adapted based on the specific source (e.g., avian bone marrow).

-

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Self-renewal medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 1% chicken serum, 10 ng/mL TGF-α (c-ErbB ligand), 1 ng/mL insulin, and antibiotics.

-

-

Procedure:

-

Isolate bone marrow from the source organism.

-

Prepare a single-cell suspension in PBS.

-

Layer the cell suspension onto Ficoll-Paque PLUS and centrifuge to isolate mononuclear cells.

-

Collect the mononuclear cell layer and wash with PBS.

-

Resuspend the cells in the self-renewal medium at a density of 1-2 x 10^6 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Self-Renewal Assay (Colony-Forming Assay)

This assay measures the ability of single cells to proliferate and form colonies, a hallmark of self-renewal.

-

Materials:

-

Methylcellulose-based medium (e.g., MethoCult™)

-

Self-renewal medium (as described above)

-

This compound stock solution (in DMSO)

-

35 mm culture dishes

-

-

Procedure:

-

Prepare a dilution series of this compound in the self-renewal medium.

-

Mix the cultured erythroblasts with the methylcellulose-based medium and the different concentrations of this compound (and a vehicle control with DMSO).

-

Plate 1 mL of the cell suspension into 35 mm culture dishes in duplicate.

-

Incubate for 7-10 days at 37°C in a humidified atmosphere with 5% CO2.

-

Count the number of colonies and assess their size under a microscope.

-

Calculate the percentage of inhibition of colony formation for each concentration of this compound compared to the vehicle control.

-

STAT5 Phosphorylation Assay (Western Blotting)

This assay determines the level of activated STAT5.

-

Materials:

-

Cultured erythroblasts

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed erythroblasts in 6-well plates and starve overnight in a low-serum medium.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a c-ErbB ligand (e.g., TGF-α) for 15-30 minutes.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.

-

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of c-ErbB-mediated self-renewal. Its selective inhibition of c-ErbB tyrosine kinase activity and the subsequent blockade of STAT5 activation provide a clear mechanism for its observed effects on erythroid progenitor cells. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the roles of c-ErbB signaling in normal and pathological self-renewal processes. Further quantitative analysis, particularly from the primary literature, will be essential for a complete understanding of the dose-dependent effects of this compound. This knowledge is paramount for the development of novel therapeutic strategies targeting aberrant self-renewal in various diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activation of Stat 5b in erythroid progenitors correlates with the ability of ErbB to induce sustained cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Stat 5b in erythroid progenitors correlates with the ability of ErbB to induce sustained cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG30: An In-Depth Analysis of its Role as an ATP-Competitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive analysis of the existing scientific literature to address the critical question of its mechanism of action, specifically its relationship with ATP in the kinase domain. Based on its chemical structure and the established mechanisms of related tyrphostin compounds, this compound is concluded to be an ATP-competitive inhibitor. This guide details the supporting evidence, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biological pathways and inhibitory mechanisms.

Introduction to this compound and EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that exhibits intrinsic tyrosine kinase activity. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal in regulating cellular processes like proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.

Tyrphostins are a class of synthetic compounds designed to inhibit the catalytic activity of tyrosine kinases. This compound has been identified as a potent and selective inhibitor of EGFR. Understanding its precise mechanism of inhibition is crucial for its application in research and for the development of novel anti-cancer therapies. A key aspect of this understanding is determining whether the inhibitor competes with ATP, the phosphate donor for the phosphorylation reaction, for binding to the kinase domain.

Mechanism of Action: Evidence for ATP-Competitive Inhibition

2.1. Structural Analysis

The chemical structure of this compound is 2-cyano-3-(3,4-dihydroxyphenyl)propenamide. A critical feature of this molecule is the presence of a 3,4-dihydroxy-cinnamonitrile scaffold. Kinetic studies on a range of tyrphostin derivatives have demonstrated that compounds containing this specific chemical group act as competitive inhibitors with respect to both ATP and the substrate in the EGFR kinase reaction.[1] This structural similarity provides a strong indication that this compound follows the same inhibitory mechanism.

2.2. Inhibition Kinetics of Related Tyrphostins

Numerous studies on other members of the tyrphostin family further solidify the ATP-competitive hypothesis for AG30. For instance, Tyrphostin AG490, another widely studied tyrphostin, is a known ATP-competitive inhibitor of Janus kinases (JAKs).[2] The shared core structure and inhibitory profile across the tyrphostin family suggest a conserved mechanism of action involving competition with ATP for the binding pocket within the kinase domain.

Quantitative Data

| Compound | Target | IC50 | ATP Concentration | Reference |

| This compound | EGFR | Data not available | Not applicable |

Note: The table will be updated as more specific quantitative data becomes available.

Experimental Protocols

To determine if an inhibitor is ATP-competitive, a series of enzyme kinetic assays must be performed. The following protocol outlines a general methodology for assessing the inhibitory mechanism of a compound like this compound against EGFR.

4.1. In Vitro EGFR Kinase Assay

Objective: To determine the mode of inhibition of this compound against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Radiolabeled ATP (γ-³²P-ATP) or a non-radioactive detection system (e.g., ADP-Glo™, HTRF®)

-

96-well plates

-

Incubator

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor in the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, the EGFR enzyme, and the substrate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme, substrate, and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).

-

-

Initiation of Kinase Reaction:

-

To determine the mode of inhibition with respect to ATP, perform the assay with multiple, fixed concentrations of ATP (e.g., one below the Km of ATP for EGFR, one at the Km, and one above the Km).

-

Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP (or the appropriate reagent for the non-radioactive assay) to each well.

-

-

Reaction Incubation and Termination:

-

Incubate the reaction for a specific time, ensuring the reaction proceeds within the linear range.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays, or the specific stop reagent for other assay types).

-

-

Detection of Phosphorylation:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assays: Follow the manufacturer's instructions for the specific detection kit (e.g., measure luminescence or fluorescence).

-

-

Data Analysis:

-

Plot the initial reaction velocity against the substrate (ATP) concentration for each inhibitor concentration.

-

Generate Lineweaver-Burk or Michaelis-Menten plots.

-

For an ATP-competitive inhibitor, the Vmax will remain constant while the apparent Km for ATP will increase with increasing inhibitor concentration.

-

Visualizations

5.1. Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

5.2. Experimental Workflow

Caption: Workflow for an in vitro kinase assay to determine the mode of inhibition.

5.3. Logical Relationship of Inhibition

Caption: Competitive binding of ATP and this compound to the EGFR kinase domain.

Conclusion

References

- 1. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Janus kinases by tyrosine phosphorylation inhibitor, Tyrphostin AG-490 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Cyanocinnamic Acid Derivatives: A Technical Guide to Tyrphostin AG30 and Related Compounds

Executive Summary: 2-cyanocinnamic acid and its derivatives, a class of compounds known as tyrphostins, represent a significant area of research in drug development, primarily due to their activity as protein tyrosine kinase inhibitors. These compounds, inspired by the natural product cinnamic acid, have been extensively studied for their therapeutic potential, particularly in oncology.[1] This technical guide provides an in-depth analysis of the biological activity of these derivatives, with a core focus on Tyrphostin AG30, a potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor. It details the mechanisms of action, impact on cellular signaling, and quantitative inhibitory data. Furthermore, this document furnishes detailed experimental protocols for key assays used to evaluate these compounds and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to 2-Cyanocinnamic Acid Derivatives

Cinnamic acid, a phenolic acid found in plants, consists of a benzene ring, an alkene double bond, and an acrylic acid group.[2] Its versatile structure allows for modifications that can significantly enhance or alter its biological efficacy, leading to the development of numerous derivatives.[2][3][4] The 2-cyanocinnamic acid scaffold is a key feature of many tyrphostins, which were specifically designed as inhibitors of protein tyrosine kinases.[5] These kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] Consequently, derivatives of 2-cyanocinnamic acid have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][7]

This compound: A Case Study in EGFR Inhibition

This compound is a prominent member of the 2-cyanocinnamic acid derivative family, recognized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10]

Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates several downstream signaling cascades. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing autophosphorylation and subsequent pathway activation.[11]

Impact on Cellular Signaling Pathways

The inhibition of EGFR by this compound has significant downstream consequences. A key pathway affected is the JAK/STAT pathway; this compound has been shown to inhibit the activation of STAT5, a critical signal transducer and activator of transcription involved in cell proliferation and survival.[8][9] By blocking the initial phosphorylation event at the receptor level, this compound effectively shuts down multiple pro-growth and pro-survival signals.

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Quantitative Analysis of Biological Activity

The potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The table below summarizes key quantitative data for various tyrphostin derivatives.

| Compound Name | Target Kinase | IC50 Value | Cell Line / Assay Condition | Reference |

| This compound | EGFR | Potent Inhibitor | Primary Erythroblasts | [8][9] |

| Tyrphostin AG-1478 | EGFR (ErbB1) | ~3 nM | In vitro | [12] |

| Tyrphostin AG-494 | EGFR | 1.2 µM | Autophosphorylation Assay | [11] |

| Tyrphostin AG-555 | EGFR | 0.7 µM | Kinase Assay | [11] |

| Tyrphostin AG-490 | EGFR | 2 µM | Kinase Assay | [13] |

| Tyrphostin AG-490 | Jak2 | 10 µM | Kinase Assay | [13] |

| Tyrphostin AG-825 | ErbB2 | 0.15 µM | Kinase Assay | [11] |

| Tyrphostin AG-879 | ErbB2 | 1 µM | Kinase Assay | [14] |

| Tyrphostin AG-1296 | PDGFR | 0.3 - 0.5 µM | Kinase Assay | [15] |

| RG14620 | EGFR | 3 µM | Kinase Assay | [10] |

Key Experimental Protocols

Evaluating the biological activity of compounds like this compound requires a suite of standardized assays. Below are detailed methodologies for three critical experiments.

In Vitro Kinase Assay (for EGFR Inhibition)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: A purified recombinant kinase (e.g., EGFR) is incubated with a substrate (e.g., a synthetic peptide), a phosphate donor ([γ-³²P]ATP), and the test compound. The amount of radiolabeled phosphate transferred to the substrate is measured, indicating kinase activity.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MnCl₂).[15] Prepare stock solutions of the test compound (e.g., this compound) in DMSO.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified EGFR enzyme, the peptide substrate, and varying concentrations of the test compound or DMSO (vehicle control).

-

Pre-incubation: Incubate the mixture for 15-20 minutes on ice to allow the inhibitor to bind to the kinase.[15]

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP.[15]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination: Stop the reaction by adding a solution containing SDS and a reducing agent (e.g., 6% SDS, 30% β-mercaptoethanol).[15]

-

Separation: Separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE.[15]

-

Detection: Dry the gel and expose it to an X-ray film (autoradiography) or a phosphorimager screen to visualize and quantify the radiolabeled substrate.[15]

-

Data Analysis: Quantify band intensity to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

References

- 1. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 5. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-Cyanocinnamic acid | 61147-65-7 [smolecule.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 13. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 14. glpbio.com [glpbio.com]

- 15. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note and Protocol: Preparation of Tyrphostin AG30 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of Tyrphostin AG30 from its powdered form. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, playing a crucial role in cell signaling research and drug development.[1][2] Adherence to this protocol will ensure the accurate and consistent preparation of this compound for experimental use.

Introduction

This compound is a widely used small molecule inhibitor in cell biology and cancer research. It selectively targets the EGFR, a key receptor tyrosine kinase involved in regulating cell proliferation, differentiation, and survival.[1][3] Dysregulation of EGFR signaling is implicated in various cancers, making inhibitors like this compound valuable tools for studying these pathways and for preliminary drug discovery investigations. Accurate preparation of a stable, concentrated stock solution is the first critical step for reliable in vitro and in vivo experimentation. This protocol outlines the necessary steps and materials for solubilizing this compound powder to create a stock solution suitable for further dilution to working concentrations.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 205.17 g/mol | [1][4] |

| Chemical Formula | C10H7NO4 | [1][4] |

| CAS Number | 122520-79-0 | [1][5] |

| Appearance | Light yellow to yellow solid | [1][6] |

| Purity | >98.50% | [4] |

Solubility and Storage

Proper solvent selection and storage conditions are critical for maintaining the stability and activity of the this compound stock solution.

| Solvent | Solubility | Notes |

| DMSO | 41 mg/mL (199.83 mM) to 125 mg/mL (609.25 mM) | Use fresh, anhydrous (hygroscopic) DMSO.[1][2][3] Ultrasonic treatment may be required to fully dissolve the compound.[1][6] |

| Ethanol | 3 mg/mL | [2] |

| Water | Insoluble | [2] |

Storage Conditions:

-

Powder: Store at -20°C for up to 3 years.[1]

-

Stock Solution in DMSO:

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-